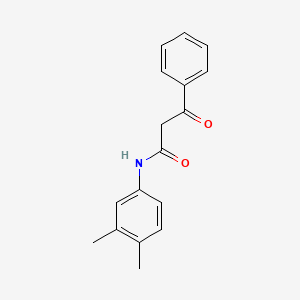

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide

Description

N-(3,4-Dimethylphenyl)-3-oxo-3-phenylpropanamide is a propanamide derivative featuring a central 3-oxo-3-phenyl backbone substituted with an N-(3,4-dimethylphenyl) group. The presence of electron-donating methyl groups on the phenyl ring may influence its reactivity, solubility, and crystallinity compared to analogs with electron-withdrawing substituents.

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide |

InChI |

InChI=1S/C17H17NO2/c1-12-8-9-15(10-13(12)2)18-17(20)11-16(19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) |

InChI Key |

KFGKMEPSLNWSIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The compound shares a propanamide core with analogs such as 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS: 1092-69-9) and 3-chloro-N-phenyl-phthalimide (Fig. 1, ). Below is a comparative analysis based on substituent effects, molecular properties, and synthetic relevance.

Table 1: Key Properties of N-(3,4-Dimethylphenyl)-3-oxo-3-phenylpropanamide and Analogs

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may reduce electrophilic reactivity compared to the 4-nitrophenyl group in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The nitro group’s electron-withdrawing nature likely increases the compound’s acidity and susceptibility to nucleophilic attack . In contrast, 3-chloro-N-phenyl-phthalimide () features a chlorine substituent and a rigid isoindoline-1,3-dione core, making it a key monomer for high-performance polyimides. Its planar structure contrasts with the flexible propanamide backbone of the target compound.

Conversely, the nitro-substituted analog’s polarity could favor solubility in polar solvents . The phthalimide analog’s rigidity () likely results in higher melting points and thermal stability, critical for polymer applications.

Biological Activity

N-(3,4-dimethylphenyl)-3-oxo-3-phenylpropanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a propanamide backbone with a ketone functional group and two aromatic rings. Its chemical formula is with a molecular weight of approximately 281.35 g/mol. The presence of the dimethyl groups on the phenyl ring enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound has been shown to interact with specific molecular targets, inhibiting their enzymatic activity. This inhibition can lead to various therapeutic effects, such as:

- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.

- Anticancer properties : Targeting cancer cell proliferation through modulation of cell signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities and effects associated with this compound:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes, potentially reducing inflammation and tumor growth. |

| Anticancer Effects | Shows promise in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory Effects | Reduces markers of inflammation in cellular models. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress (under investigation). |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through caspase activation pathways.

- Anti-inflammatory Studies : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures treated with lipopolysaccharides (LPS).

- Neuroprotective Potential : Preliminary studies using neuronal cell lines exposed to oxidative stress indicated that the compound could mitigate cell death and enhance cell survival rates by modulating antioxidant enzyme activity.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound is limited but suggests moderate absorption and distribution characteristics due to its lipophilic nature. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal cytotoxicity in non-target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.